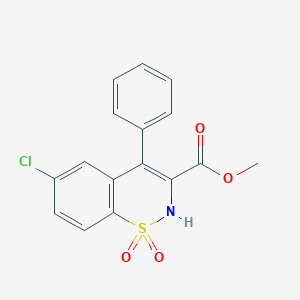

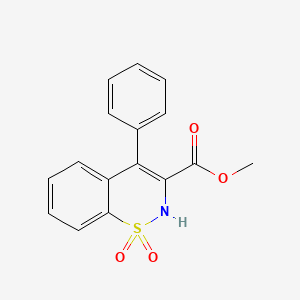

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate” is a compound that belongs to the class of organic compounds known as benzylethers . It’s a specific type of aromatic ether with the general formula ROCR’ (R = alkyl, aryl; R’=benzene) .

Synthesis Analysis

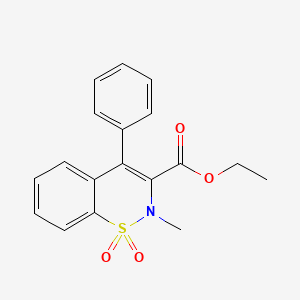

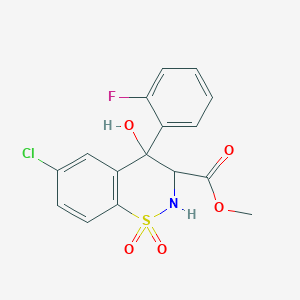

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, a new, expeditious, three-component method for the synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions has been developed .Molecular Structure Analysis

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . It is commonly reported that heterocycles having sulfur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .科学的研究の応用

Antimicrobial Agents

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate: has shown significant potential as an antimicrobial agent. Its structure allows it to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics and antifungal medications .

Antiviral Applications

Research indicates that this compound can act as an antiviral agent. It has been studied for its ability to inhibit viral replication, which could be useful in treating viral infections such as influenza and potentially other viral diseases .

Anticancer Properties

The compound has been explored for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. This makes it a promising candidate for developing new cancer therapies .

Anti-inflammatory Effects

Studies have shown that methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis .

Antihypertensive Agents

This compound has been investigated for its potential use as an antihypertensive agent. It can help lower blood pressure by relaxing blood vessels, which is crucial for managing hypertension and preventing cardiovascular diseases .

Antidiabetic Applications

Research has also focused on the antidiabetic potential of this compound. It can improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for developing new treatments for diabetes .

KATP Channel Activators

Methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate: has been studied for its ability to activate KATP channels. These channels play a crucial role in regulating cellular functions, and their activation can have therapeutic effects in conditions like ischemia and diabetes .

AMPA Receptor Modulators

The compound has shown potential as an AMPA receptor modulator. AMPA receptors are involved in fast synaptic transmission in the central nervous system, and modulating these receptors can have implications for treating neurological disorders such as epilepsy and neurodegenerative diseases .

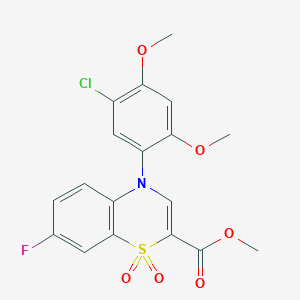

Springer - The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review

作用機序

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as halogens at the 7 and 8 positions, alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The compound’s solubility in dichloromethane, dmso, and methanol suggests that it may have good bioavailability.

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

特性

IUPAC Name |

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)23(20,21)18-15/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAYUFTWFJAIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B6483538.png)

![N-(4-bromophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6483541.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483555.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483569.png)

![3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6483580.png)

![methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483592.png)

![N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483614.png)

![N-[(2-ethoxyphenyl)methyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483629.png)

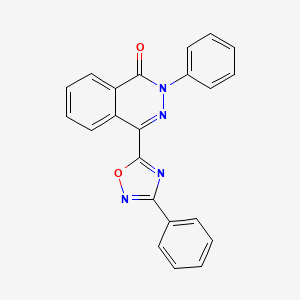

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B6483638.png)